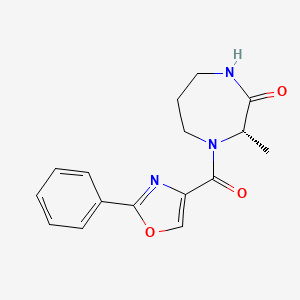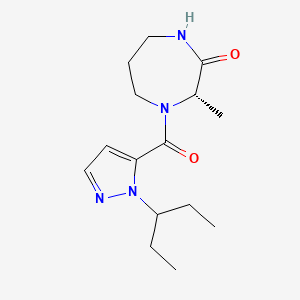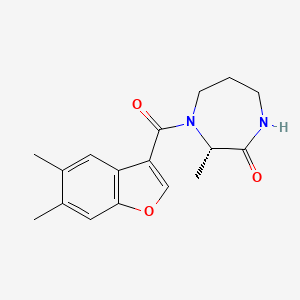![molecular formula C17H24N4O3 B7352409 (3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352409.png)
(3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one, also known as MMPIP, is a small molecule inhibitor that targets the metabotropic glutamate receptor subtype 7 (mGluR7). This receptor is a member of the G protein-coupled receptor family and is involved in the regulation of synaptic transmission, plasticity, and neuronal excitability. MMPIP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
(3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one acts as a selective negative allosteric modulator of mGluR7, inhibiting its activity by reducing the affinity of the receptor for its endogenous ligand, glutamate. This results in a decrease in synaptic transmission and neuronal excitability, leading to the observed physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce anxiety-like behavior in rodent models, as well as improve cognitive function and reduce locomotor activity in models of schizophrenia. This compound has also been shown to have neuroprotective effects in models of ischemia and traumatic brain injury, as well as reduce neuroinflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of using (3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one in preclinical studies is its selectivity for mGluR7, which allows for the specific investigation of the role of this receptor in various neurological and psychiatric disorders. However, one of the limitations of using this compound is its relatively low potency compared to other mGluR7 inhibitors, which may require higher doses to achieve the desired effects.
Future Directions
There are several potential future directions for research on (3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one and its therapeutic applications. One area of interest is the investigation of its potential use in the treatment of addiction, particularly in the context of opioid and alcohol dependence. Another area of interest is the development of more potent and selective mGluR7 inhibitors, which may have improved therapeutic efficacy and fewer side effects. Additionally, further studies are needed to elucidate the precise mechanisms underlying the neuroprotective and anti-inflammatory effects of this compound, which may have implications for the treatment of various neurodegenerative diseases.
Synthesis Methods
(3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one can be synthesized using a multi-step process involving the reaction of 5-(morpholin-4-ylmethyl)pyridine-2-carboxylic acid with 3-methyl-4-aminopentanoic acid followed by cyclization with phosgene. The final product is obtained after several purification steps including column chromatography and recrystallization.
Scientific Research Applications
(3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one has been widely used in preclinical studies to investigate the role of mGluR7 in various neurological and psychiatric disorders. It has been shown to have potential therapeutic applications in the treatment of anxiety, depression, schizophrenia, and addiction. This compound has also been investigated for its neuroprotective effects in models of ischemia, traumatic brain injury, and neurodegenerative diseases.
properties
IUPAC Name |
(3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-13-16(22)18-5-2-6-21(13)17(23)15-4-3-14(11-19-15)12-20-7-9-24-10-8-20/h3-4,11,13H,2,5-10,12H2,1H3,(H,18,22)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBAAMXNOXDQTG-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)C2=NC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)C2=NC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-4-[2-(2-fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352332.png)


![(3S)-4-[2-(2-chlorophenyl)-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352357.png)
![(3S)-3-methyl-4-[5-methyl-1-(4-methylphenyl)pyrazole-3-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352370.png)
![N,N,1-trimethyl-5-[(2S)-2-methyl-3-oxo-1,4-diazepane-1-carbonyl]pyrrole-3-sulfonamide](/img/structure/B7352371.png)

![(3S)-3-methyl-4-[1-(3,3,3-trifluoropropyl)pyrazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352375.png)
![(3S)-4-[2-(cyclopropylamino)-1,3-thiazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352382.png)

![(3S)-4-[3-(difluoromethyl)-1-methylthieno[2,3-c]pyrazole-5-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352404.png)

![(3S)-3-methyl-4-[3-(2-morpholin-4-ylphenyl)propanoyl]-1,4-diazepan-2-one](/img/structure/B7352410.png)
![(3S)-4-[2-(4-chloropyrazol-1-yl)acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352416.png)